
Formyl phosphate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formyl phosphate(2-) is an acyl monophosphate(2-). It is a conjugate base of a formyl phosphate(1-).
Aplicaciones Científicas De Investigación
Synthetic Strategies in Organophosphates
- Formyl phosphate(2-) is used in the synthesis of complex organophosphates. For instance, 4′-formyl-3,5-diisopropyl-biphenyl-4-yl dihydrogenphosphate is a formyl group functionalized phosphate that shows unique hydrogen bonding forming tubular channels, which is significant in organophosphate chemistry (Dar, Mallick, & Murugavel, 2015).
Agricultural Enhancement through Phosphate Nutrition
- In agriculture, formyl phosphate(2-) derivatives are vital in improving low-phosphate tolerance in crops. Phosphate, being an essential nutrient, is crucial for plant growth and reproduction, with significant advancements in breeding and genetic engineering strategies for producing phosphate-efficient crops (López-Arredondo et al., 2014).
Environmental Applications: Phosphate Solubilizing Bacteria
- Phosphate solubilizing bacteria (PSB) play a significant role in converting insoluble forms of phosphorus to accessible forms, enhancing plant growth. Studies on PSB and their ability to solubilize tricalcium phosphate highlight the environmental significance of formyl phosphate(2-) in promoting effective plant growth (Chen et al., 2006).
Soil Science: Phosphorus Fractionation
- Research on phosphorus fractionation in soil, particularly in the context of sugarcane cultivation, demonstrates the role of formyl phosphate(2-) in enhancing soil quality. The application of various phosphate sources affects organic and inorganic P fractions, optimizing fertilizer use and crop yield (Caione et al., 2015).
Water Treatment: Phosphate Adsorption
- Formyl phosphate(2-) is crucial in water treatment technologies, specifically in phosphate adsorption to achieve ultra-low concentrations. This is vital in preventing eutrophication and harmful algal blooms, caused by phosphorus from sewage effluent and agricultural runoff (Kumar et al., 2019).
Environmental Chemistry: Inositol Phosphates
- Inositol phosphates, a group of organic phosphorus compounds including formyl phosphate(2-), are prevalent in nature and contribute to eutrophication in aquatic environments. Their cycling and bioavailability are significant in understanding the global phosphorus cycle (Turner et al., 2002).
Molecular Recognition and Sensing
- Formyl phosphate(2-) derivatives are used in molecular recognition and fluorescence sensing, especially in detecting anion species in biological systems. This has implications for developing biological assay systems and enzyme assays (Sakamoto, Ojida, & Hamachi, 2009).
Biomedical Applications: In Vitro Calcification
- Compounds containing formyl phosphate(2-) have been studied for their in vitro calcification capacity, particularly in enhancing hydroxyapatite deposition, which is relevant in biomaterials and tissue engineering (Stancu et al., 2004).
Plant Science: Mycorrhiza Development
- In plant science, formyl phosphate(2-) is involved in the control of arbuscular mycorrhiza development, an essential symbiotic relationship for efficient phosphate uptake in plants, contributing significantly to plant nutrition and soil health (Carbonnel & Gutjahr, 2014).
Phosphorus-Oxygen Compounds in XPS Studies
- X-ray photoelectron spectroscopy (XPS) studies of phosphorus-oxygen compounds, including formyl phosphate(2-), provide insights into the different oxygen environments in various forms of phosphates, which is important in understanding their chemical properties and applications (Sherwood, 2002).
Propiedades
Fórmula molecular |
CHO5P-2 |
|---|---|
Peso molecular |
123.99 g/mol |
Nombre IUPAC |
formyl phosphate |
InChI |
InChI=1S/CH3O5P/c2-1-6-7(3,4)5/h1H,(H2,3,4,5)/p-2 |
Clave InChI |
TVISEJUYYBUVNV-UHFFFAOYSA-L |
SMILES |
C(=O)OP(=O)([O-])[O-] |
SMILES canónico |
C(=O)OP(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242315.png)
![3-(1H-indol-3-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]propanohydrazide](/img/structure/B1242319.png)
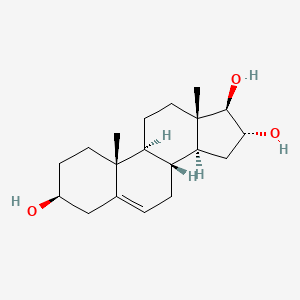
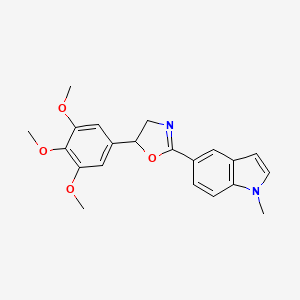
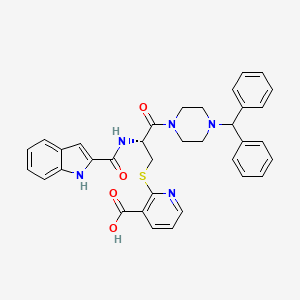
![(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B1242325.png)

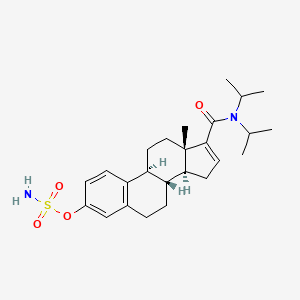

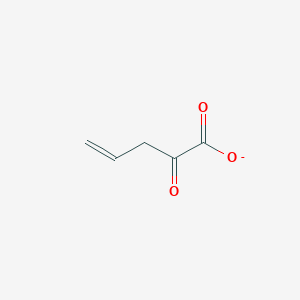
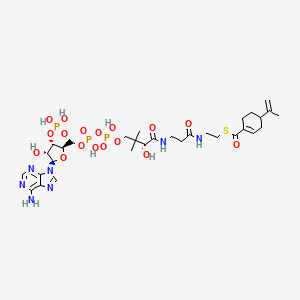
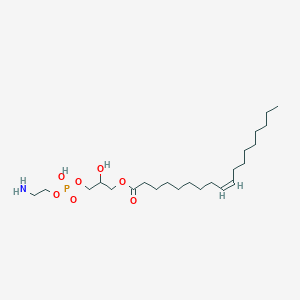
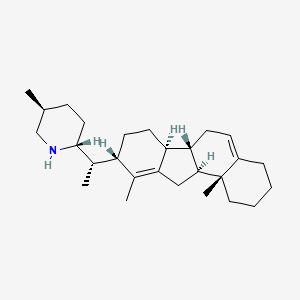
![4H-benzo[de]isoquinoline](/img/structure/B1242339.png)
